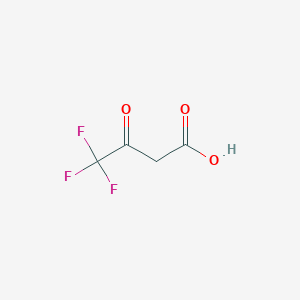

4,4,4-Trifluoro-3-oxobutanoic acid

Description

Significance of Fluorinated β-Keto Acids in Contemporary Organic Chemistry

Fluorinated β-keto acids, and more broadly, organofluorine compounds, hold a unique and pivotal position in modern organic chemistry. nih.gov The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group (-CF3), into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comchemenu.com

Specifically, β-keto acids are valuable synthetic intermediates due to the presence of two reactive functional groups—a ketone and a carboxylic acid—and an active methylene (B1212753) group. nih.gov The addition of a trifluoromethyl group to a β-keto acid, as in 4,4,4-Trifluoro-3-oxobutanoic acid, creates a molecule with heightened reactivity and unique structural characteristics. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic and increases the acidity of the α-protons. wikipedia.org These properties make fluorinated β-keto acids powerful building blocks for the synthesis of more complex fluorinated molecules, including pharmaceuticals, agrochemicals, and advanced materials. mdpi.comresearchgate.net

Historical Context and Evolution of Research on Trifluoromethylated Compounds

The exploration of trifluoromethylated compounds has a rich history, with research intensifying in the mid-20th century. wikipedia.org Initially, the synthesis of these compounds was challenging. However, the development of new synthetic methodologies has propelled the field forward.

A significant breakthrough came with the work of Yagupolskii and co-workers in 1984, who demonstrated the use of S-trifluoromethyl diarylsulfonium salts for the trifluoromethylation of thiophenolates. beilstein-journals.org This opened the door for the development of a variety of electrophilic trifluoromethylating reagents. Over the years, researchers like Umemoto, Shreeve, Adachi, Magnier, Togni, and Shibata have made substantial contributions by designing and synthesizing more effective and selective reagents. beilstein-journals.org

The medicinal use of the trifluoromethyl group can be traced back to 1928, but it was Lehmann's report in 1958 that highlighted the significant relationship between the trifluoromethyl group and biological activity, sparking broader interest among medicinal chemists. mdpi.comwikipedia.org This led to the realization that the trifluoromethyl group could often be used as a bioisostere for other groups like chlorine or methyl, allowing for the fine-tuning of a drug candidate's properties. wikipedia.org

The development of reagents like the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) has been pivotal, offering a nucleophilic source of the trifluoromethyl group for the synthesis of trifluoromethyl carbonyls from aldehydes and esters. wikipedia.org This and other advancements have made the incorporation of the trifluoromethyl group into organic molecules a more routine and accessible process for chemists.

Overview of Research Trajectories for this compound and its Derivatives

Research concerning this compound and its derivatives has followed several key trajectories, primarily focusing on its synthesis and application as a versatile building block.

Synthesis: A common method for the preparation of this compound involves a multi-step process. One patented method describes the reaction of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297) in the presence of a base to yield ethyl 4,4,4-trifluoro-3-oxobutanoate. google.com This ester is then hydrolyzed using an acid catalyst and a hydrogen donor to produce the final product, this compound. google.com

Applications in Synthesis: The reactivity of this compound makes it a valuable precursor in various organic transformations. For instance, it can be reacted with thionyl chloride and subsequently undergo a Friedel-Crafts acylation reaction to produce derivatives like 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. google.com

Furthermore, the development of methods to create chiral centers in fluorinated β-keto esters has been a significant area of research. nih.gov This is crucial for the synthesis of enantiomerically pure pharmaceuticals. Both metal-catalyzed and organocatalyzed methods have been developed for the enantioselective fluorination, trifluoromethylation, and trifluoromethylthiolation of 3-oxo esters. nih.gov

The resulting fluorinated β-keto amino compounds, which can be synthesized from derivatives of this compound, are configurationally stable and can be transformed into more complex and functionalized molecules. rsc.org These compounds are of great interest in medicinal chemistry for their potential as enzyme inhibitors and as components of novel therapeutic agents. nih.gov

The butenolide scaffold, a five-membered α,β-unsaturated γ-lactone ring found in many biologically active compounds, can also be synthesized using fluoroalkyl-substituted precursors. acs.org This highlights another potential application pathway for derivatives of this compound in the synthesis of pharmacologically important structures.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3/c5-4(6,7)2(8)1-3(9)10/h1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQBKSIZAXKCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517461 | |

| Record name | 4,4,4-Trifluoro-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-36-2 | |

| Record name | 4,4,4-Trifluoro-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluoro 3 Oxobutanoic Acid and Its Esters

Direct Synthesis of 4,4,4-Trifluoro-3-oxobutanoic Acid

The direct synthesis of this compound is a critical process for obtaining this valuable fluorinated building block. Key methods include the reduction of its corresponding ethyl ester and the dealkylation of substituted esters.

A patented method describes the conversion of ethyl 4,4,4-trifluoro-3-oxobutanoate to this compound. google.com This process involves reacting the ethyl ester with a hydrogen donor in the presence of an acid catalyst. google.com While the specific details of the hydrogen donor and catalyst are part of the proprietary information within the patent, this transformation represents a direct route to the desired carboxylic acid from its readily available ester. google.com

Another important route to this compound involves the dealkylation of its esters. This is often achieved through hydrolysis under basic or acidic conditions. For instance, a method for preparing 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid involves the hydrolysis of its ethyl ester precursor using sodium hydroxide (B78521) followed by acidification with hydrochloric acid. google.com Although this example pertains to a substituted analogue, the fundamental principle of ester hydrolysis is a common and effective strategy for obtaining the parent carboxylic acid. The alkylation of ethyl 4,4,4-trifluoroacetoacetate is also a relevant process, with studies showing reversible O-alkylation leading to C-alkylation, which can be a precursor step to subsequent dealkylation.

Preparation of Key Esters and Analogues

The synthesis of esters of this compound, particularly the ethyl ester, is a crucial step as these compounds are versatile intermediates.

Ethyl 4,4,4-trifluoro-3-oxobutanoate is a widely used intermediate due to its reactive nature, stemming from the presence of the trifluoromethyl group. Its synthesis is well-established through several methods.

A primary and efficient method for synthesizing ethyl 4,4,4-trifluoro-3-oxobutanoate is the Claisen condensation reaction. This involves the base-promoted condensation of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297). google.com Common bases used for this reaction include sodium ethoxide, sodium methoxide, potassium hydroxide, potassium carbonate, and potassium t-butoxide. google.com The reaction is typically carried out using ethyl acetate as both a reactant and a solvent, which is an economical and practical approach. google.com

A similar strategy is employed for the synthesis of the analogous ethyl 4,4-difluoro-3-oxobutanoate, where ethyl difluoroacetate (B1230586) is reacted with ethyl acetate in the presence of sodium ethoxide. The reaction is initiated at a low temperature and then heated to drive the reaction to completion, yielding the product in high purity after an acidic workup.

| Reactants | Base | Solvent | Product |

| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethyl acetate | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Ethyl difluoroacetate, Ethyl acetate | Sodium ethoxide | Not specified | Ethyl 4,4-difluoro-3-oxobutanoate |

Another synthetic route involves the reaction of derivatives of trifluoroacetic acid. A patented process describes reacting ethyl trifluoroacetate and ethyl acetate in the presence of a base to produce ethyl 4,4,4-trifluoro-3-oxobutanoate. google.com This method underscores the importance of trifluoroacetic acid derivatives as foundational starting materials for constructing the trifluoromethyl-containing β-ketoester framework. google.com

Synthesis of Methyl 4,4,4-Trifluoro-3-oxobutanoate

Methyl 4,4,4-trifluoro-3-oxobutanoate is a fluorinated intermediate used in the synthesis of various chemical compounds. matrix-fine-chemicals.com It can be synthesized through the Claisen condensation reaction of ethyl trifluoroacetate and ethyl acetate, using an ethanol (B145695) solution of sodium ethoxide as a catalyst in an organic solvent. google.com This method is noted for its mild conditions and high conversion rates, making it suitable for industrial production. google.com

Another preparative method involves the reaction of trifluoroacetyl chloride with ketene (B1206846) to form the highly reactive intermediate 4,4,4-trifluoro-3-oxo-butyryl chloride. google.com This intermediate is not isolated and is subsequently thioesterified with methanethiol (B179389) to yield the target compound. google.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) or toluene. google.com

| Reactants | Reagents/Catalysts | Solvent | Product |

| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethanol | Methyl 4,4,4-Trifluoro-3-oxobutanoate |

| Trifluoroacetyl chloride, Ketene, Methanethiol | - | Dichloromethane or Toluene | Methyl 4,4,4-Trifluoro-3-oxobutanoate |

Preparation of Thioester Analogues, e.g., Methyl 4,4,4-Trifluoro-3-oxobutanethioate

Methyl 4,4,4-trifluoro-3-oxobutanethioate, also known as thiomethyl trifluoroacetoacetate (TMTFAA), is a novel compound with applications as a reactant in the preparation of certain herbicides. google.com The synthesis of TMTFAA is achieved by reacting trifluoroacetyl chloride with ketene, which produces the intermediate 4,4,4-trifluoro-3-oxo-butyryl chloride. google.com This reactive intermediate is then treated with methanethiol for thioesterification, yielding the final product. google.com The process is conducted in a suitable solvent like dichloromethane or toluene. google.com A recently developed method allows for the synthesis of methyl-dithioesters from trifluoromethyl arenes through a microwave-assisted, operationally simple process that uses a BF3SMe2 complex as a multifunctional reagent. diva-portal.org

Synthesis of Ethyl 2-Ethyl-4,4,4-trifluoro-3-oxobutanoate

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate is a chemical intermediate. sigmaaldrich.com Detailed synthetic procedures from readily available starting materials are an area of ongoing research.

Synthesis of Ethyl-2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate is a versatile intermediate in organic synthesis, particularly for creating fluorinated compounds used in pharmaceuticals and agrochemicals. chemimpex.com This compound is characterized by a trifluoromethyl group and an ethoxymethylene moiety, which enhances its utility in forming carbon-carbon bonds for complex molecular structures. chemimpex.com

One reported synthesis involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate. This condensation reaction can lead to the formation of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate. researchgate.net Additionally, the detrifluoroacetylation of the title compound using cesium fluoride (B91410) can produce triethyl 1,3,5-benzenetricarboxylate through a proposed mechanism involving step-by-step detrifluoroacetylation, addition-elimination, and cyclization. researchgate.net

| Reactant | Reagent | Product |

| Ethyl 4,4,4-trifluoroacetoacetate | Triethyl orthoformate | Diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate |

| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate | Cesium fluoride | Triethyl 1,3,5-benzenetricarboxylate |

Enantioselective and Diastereoselective Synthetic Routes

The development of synthetic routes that afford enantiomerically pure or diastereomerically enriched products is a significant area of focus in organic chemistry.

Preparation of Enantiomerically Pure 4,4,4-Trifluoro-3-hydroxybutanoic Acid Derivatives

Optically active derivatives of 4,4,4-trifluoro-3-hydroxybutanoic acid are valuable chiral building blocks. One approach to their synthesis involves the reaction of an optically active imine with a hemiacetal or hydrate (B1144303) of a perfluoroalkylaldehyde to create a condensate, which is then hydrolyzed under acidic conditions. google.com Another method involves the recrystallization of optically active 4,4,4-trifluoro-3-hydroxy-1-aryl-1-butanone derivatives to increase optical purity. google.com Furthermore, optically active 4,4,4-trifluoro-3-hydroxybutyric acid aryl ester derivatives can be produced by oxidizing the corresponding butanone derivatives. google.com These aryl esters can then be reacted with a lower alcohol under acidic conditions to yield optically active 4,4,4-trifluoro-3-hydroxybutyric acid alkyl ester derivatives. google.com

Asymmetric Induction in Reactions Involving this compound Derivatives

Asymmetric induction aims to control the stereochemical outcome of a reaction. In the context of derivatives of this compound, chemoselectivity in reactions with anilines has been systematically studied. researchgate.net By carefully selecting the reaction conditions (solvent, temperature, and catalyst), it is possible to chemoselectively synthesize either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net These intermediates can then be cyclized to produce 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones, respectively. researchgate.net While the use of chiral auxiliaries like (-)-menthyl and (-)-8-phenylmenthyl esters has been explored to induce asymmetry in other systems, achieving high diastereomeric excess in reactions involving these types of esters can be challenging. wustl.edu

Chemical Reactivity and Mechanistic Investigations of 4,4,4 Trifluoro 3 Oxobutanoic Acid Derivatives

Tautomeric Equilibria and Their Influence on Reactivity

Tautomerism, the rapid interconversion of constitutional isomers, is a key characteristic of β-dicarbonyl compounds, and derivatives of 4,4,4-Trifluoro-3-oxobutanoic acid are no exception. orgoreview.com The equilibrium between the keto and enol forms is a critical determinant of their reactivity. orgoreview.comlibretexts.org

For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium. orgoreview.com However, in β-dicarbonyl compounds, the enol form can be significantly stabilized. orgoreview.com In the case of trifluoromethyl-β-diketones, spectral data from NMR, IR, and UV-visible spectrophotometry indicate that they often exist as a mixture of two chelated cis-enol forms in nonpolar solvents. researchgate.net This stabilization of the enol tautomer is attributed to two primary factors: conjugation and intramolecular hydrogen bonding. orgoreview.com

The presence of a trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the α-hydrogen, facilitating the formation of the enol. The enol form is further stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the hydroxyl group of the enol and the oxygen of the nearby carbonyl group. orgoreview.com This intramolecular hydrogen bond is a key stabilizing feature. orgoreview.commasterorganicchemistry.com The conjugation of the carbon-carbon double bond of the enol with the carbonyl group also contributes to the stability of the enol form by allowing for the delocalization of electron density. orgoreview.com

The equilibrium between the different tautomeric forms can be influenced by several factors, including the solvent. In less polar solvents, the internally hydrogen-bonded enol tautomer is favored. masterorganicchemistry.com The stability of the enol form is crucial as it is the nucleophilic species that participates in various reactions. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Description |

| Substitution | More substituted enols are generally more stable, following Zaitsev's rule for alkene stability. masterorganicchemistry.com |

| Conjugation | Conjugation of the enol's pi-bond with an adjacent pi system provides additional stability. orgoreview.commasterorganicchemistry.com |

| Intramolecular Hydrogen Bonding | The formation of an internal hydrogen bond can significantly stabilize the enol form. orgoreview.commasterorganicchemistry.com |

| Aromaticity | If the enol is part of an aromatic ring, the enol form is expected to be the dominant tautomer. libretexts.orgmasterorganicchemistry.com |

Condensation Reactions and Cyclizations

The unique reactivity of 4,4,4-trifluoro-β-ketoesters makes them valuable building blocks in organic synthesis, particularly in condensation and cyclization reactions for the construction of complex molecules.

The Biginelli reaction is a one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction is a cornerstone of heterocyclic chemistry. organic-chemistry.org The use of 4,4,4-trifluoro-β-ketoesters in this reaction allows for the introduction of a trifluoromethyl group into the resulting dihydropyrimidinone scaffold, a structural motif of interest in medicinal chemistry.

The precise mechanism of the Biginelli reaction has been a subject of investigation, with several pathways proposed. wikipedia.org One of the key mechanistic dichotomies is the "enamine" versus the "iminium" pathway.

The more widely accepted mechanism, often referred to as the iminium pathway, is believed to begin with the acid-catalyzed reaction between urea and the aldehyde. organic-chemistry.orgjk-sci.com This initial step forms a hemiaminal, which then dehydrates to generate a crucial N-acyliminium ion intermediate. jk-sci.com This electrophilic iminium ion is then attacked by the nucleophilic enol form of the β-ketoester. organic-chemistry.orgjk-sci.com The resulting open-chain ureide subsequently undergoes intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one. wikipedia.orgjk-sci.com

An alternative "enamine" pathway, while considered less likely under typical Biginelli conditions, suggests that the β-ketoester first forms an enamine. youtube.com This enamine would then react with the aldehyde. However, current evidence largely supports the iminium pathway as the predominant mechanism. youtube.com The specific reaction conditions can, however, influence the operative mechanism. youtube.com

Table 2: Proposed Mechanistic Steps in the Biginelli Reaction

| Proposed Pathway | Initial Step | Key Intermediate | Subsequent Steps |

| Iminium Mechanism | Reaction of urea and aldehyde. organic-chemistry.orgjk-sci.com | N-acyliminium ion. jk-sci.com | Nucleophilic attack by the β-ketoester enol, followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.orgjk-sci.com |

| Enamine Mechanism | Formation of an enamine from the β-ketoester. youtube.com | Enamine | Reaction with the aldehyde. youtube.com |

Cyclization Reactions for Heterocyclic Scaffolds

Beyond the Biginelli reaction, derivatives of this compound are versatile precursors for a wide array of heterocyclic scaffolds. Their ability to undergo cyclocondensation reactions with various binucleophiles is a testament to their synthetic utility. These reactions often leverage the electrophilic nature of the carbonyl carbons and the acidity of the α-protons, facilitated by the trifluoromethyl group.

Esterification and Transesterification Processes

Esterification, the formation of an ester from a carboxylic acid and an alcohol, and transesterification, the conversion of one ester to another by reaction with an alcohol, are fundamental transformations in organic chemistry. uctm.eduyoutube.com For this compound, these processes are crucial for creating a diverse range of ester derivatives.

The direct esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The process is typically governed by equilibrium, and reaction conditions can be optimized to favor the formation of the desired ester.

Transesterification is another important process, particularly for modifying existing esters of this compound. youtube.com This reaction involves treating an ester with an alcohol, often in the presence of an acid or base catalyst, to exchange the alkoxy group of the ester. For instance, the transesterification of isopropyl acetate (B1210297) with 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) under acidic conditions has been studied, highlighting the potential for creating novel fluorinated esters. researchgate.net The use of different alcohols allows for the synthesis of a library of 4,4,4-trifluoro-3-oxobutanoate esters with varying properties.

Nucleophilic and Electrophilic Transformations

The reactivity of this compound derivatives is exemplified by the reactions of its ethyl ester, ethyl 4,4,4-trifluoro-3-oxobutanoate. This compound serves as a versatile building block for the synthesis of complex heterocyclic structures through reactions with various nucleophiles and electrophiles.

One notable reaction is the interaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles. In the presence of a catalytic amount of triethylamine (B128534) (NEt3) in ethanol (B145695) at room temperature, this reaction yields a mixture of 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. mdpi.comresearchgate.net The ratio of these products is dependent on the specific arylidenemalononitrile substrate and the solvent used. mdpi.com Further treatment of the resulting piperidine (B6355638) derivatives with a catalytic amount of triethylamine in refluxing ethanol leads to the formation of 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives in moderate to good yields. mdpi.com

These transformations highlight the utility of ethyl 4,4,4-trifluoro-3-oxobutanoate in multicomponent reactions for the synthesis of trifluoromethyl-containing heterocycles. mdpi.com For instance, a one-pot, three-component reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate, aromatic aldehydes, and barbituric acid, catalyzed by triethylamine, produces ethyl 7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. mdpi.com

A plausible mechanism for the formation of the pyran and piperidine derivatives involves an initial Michael addition of the enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate to the arylidenemalononitrile, followed by intramolecular cyclization and subsequent rearrangement or dehydration steps. mdpi.com

Table 1: Reaction of Ethyl 4,4,4-trifluoro-3-oxobutanoate with Arylidenemalononitriles

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Products |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | Triethylamine (NEt3) | Ethanol | 2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives, 2-(Trifluoromethyl)piperidine derivatives |

Radical Reactions and Scavenging Properties

The presence of the trifluoromethyl group also influences the radical chemistry of this compound derivatives. Trifluoromethyl-β-dicarbonyl compounds can undergo radical addition reactions with alkenes in the presence of manganese(III) acetate. This reaction leads to the formation of trifluoromethyl ketone-substituted dihydrofurans and bicyclic enol ethers. The proposed mechanism involves the generation of a radical from the β-dicarbonyl compound, which then adds to the alkene. nih.gov

While direct studies on the radical scavenging properties of this compound are limited, related β-diketone compounds have been investigated for their antioxidant potential. Metal complexes of β-diketones, particularly copper(II) complexes of trifluoromethyl- and methoxyphenyl-substituted β-diketones, have been shown to exhibit biological activity. nih.gov These complexes can act as biomimetics of superoxide (B77818) dismutase, an enzyme crucial for antioxidant defense in cells. nih.gov This suggests that derivatives of this compound, especially when complexed with metal ions, could potentially exhibit properties related to the management of oxidative stress.

Table 2: Manganese(III) Acetate-Mediated Radical Addition

| Substrate | Reactant | Reagent | Products |

| Trifluoromethyl-1,3-dicarbonyl compounds | Alkenes | Manganese(III) acetate | Trifluoromethyl ketone substituted dihydrofurans, Bicyclic enol ethers |

Photochemical Reactivity of Azido (B1232118) Analogues

The introduction of an azido group into derivatives of this compound opens up pathways for photochemical reactions. α-Azido-β-keto esters are of particular interest. The synthesis of these compounds can be achieved through various methods, including the enantioselective azidation of β-keto esters catalyzed by iron complexes.

The photochemical reactivity of organic azides can lead to the formation of nitrene intermediates upon extrusion of a nitrogen molecule. However, radical chain reactions are also observed. For instance, the reaction of α-azido-β-keto esters with tributyltin hydride can proceed through a radical chain mechanism to produce alkoxycarbonyl-substituted amides and lactams. nih.gov This provides a method for regiospecific nitrogen insertion. nih.gov

Furthermore, the photochemical behavior of β-keto esters has been explored in the context of cycloaddition reactions. An asymmetric [3+2] photocycloaddition of β-keto esters and vinyl azides can be achieved using dual photoredox/nickel catalysis. This method allows for the stereocontrolled synthesis of complex nitrogen-containing heterocycles. The reaction is initiated by the visible-light-driven formation of an electron donor-acceptor complex between a chiral enolate and the vinyl azide, leading to radical species that undergo cyclization.

Table 3: Reactions of Azido-β-Keto Esters

| Reactants | Conditions/Catalyst | Products | Reaction Type |

| α-Azido-β-keto esters, Tributyltin hydride | Radical initiator | Alkoxycarbonyl-substituted amides and lactams | Radical chain reaction |

| β-Keto esters, Vinyl azides | Dual Photoredox/Nickel Catalysis, Visible light | Chiral nitrogen-containing heterocycles | Asymmetric [3+2] photocycloaddition |

| β-Keto esters, N3-transfer reagent | Iron(II) catalyst | α-Azido-β-keto esters | Enantioselective azidation |

Applications in Advanced Synthetic Organic Chemistry

Building Blocks for Complex Molecular Architectures

4,4,4-Trifluoro-3-oxobutanoic acid and its derivatives are highly valued for their role as foundational materials in the synthesis of intricate molecular structures. Their reactivity allows for the construction of a wide array of functionalized compounds.

Synthesis of Fluorinated Heterocyclic Compounds

A significant application of this compound lies in the synthesis of fluorinated heterocycles, which are prominent scaffolds in medicinal chemistry and materials science. researchgate.netrsc.org The compound's unique structure facilitates various cyclocondensation reactions to yield these valuable products.

The synthesis of trifluoromethyl-substituted pyrimidines and their partially saturated analogs, dihydropyrimidinones, represents a key application of this compound. Ethyl 4,4,4-trifluoroacetoacetate is a common starting material for creating novel trifluoromethyl pyrimidine (B1678525) derivatives. nih.gov For instance, a multi-step synthesis starting with ETFAA has been developed to produce a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, which have shown potential as antifungal, insecticidal, and anticancer agents. nih.gov

The Biginelli reaction, a one-pot multicomponent condensation, is a widely employed method for the synthesis of dihydropyrimidinones. In this reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) are condensed under acidic conditions. When ethyl 4,4,4-trifluoroacetoacetate is used as the β-ketoester component, it leads to the formation of 6-trifluoromethyl-dihydropyrimidinones. researchgate.net The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles can also yield 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives. researchgate.net

| Reactants | Product | Reaction Type | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate, Aldehyde, Urea | 6-(Trifluoromethyl)dihydropyrimidinone | Biginelli Reaction | researchgate.net |

| Ethyl 4,4,4-trifluoroacetoacetate, Arylidenemalononitriles | 2-(Trifluoromethyl)tetrahydropyridine | Michael Addition/Cyclization | researchgate.net |

| Ethyl 4,4,4-trifluoroacetoacetate, 3-Aminophenol, Aromatic acid | Trifluoromethyl pyrimidine with amide moiety | Multi-step synthesis | nih.gov |

By employing thiourea in place of urea in the Biginelli reaction with ethyl 4,4,4-trifluoroacetoacetate, trifluoromethylated dihydropyrimidine-2-thiones can be synthesized. researchgate.net These compounds are analogues of thiouracils, a class of molecules with known biological activities. The synthesis of related structures, such as 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, further highlights the utility of trifluoromethylated building blocks in creating diverse heterocyclic systems with potential therapeutic applications. mdpi.com For example, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govsigmaaldrich.comthiazolo[4,5-d]pyrimidine-2(3H)-thione has demonstrated significant anticancer activity. mdpi.com

Precursors for Polyfluorinated Compounds

This compound and its derivatives serve as crucial precursors for a variety of polyfluorinated compounds, particularly in the agrochemical industry. google.comnih.gov For example, the cyclocondensation reaction of 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate is a key step in the synthesis of the herbicides dithiopyr (B166099) and thiazopyr. nih.gov Furthermore, this building block is used in the preparation of advanced materials, including specialized coatings and polymers that require enhanced thermal and chemical resistance. chemimpex.com

| Precursor | Resulting Polyfluorinated Compound Class | Application Area | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethylpyridines | Agrochemicals | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Fluorinated Polymers | Materials Science | chemimpex.com |

Regioselective and Stereoselective Syntheses

The application of this compound extends to the challenging fields of regioselective and stereoselective synthesis, enabling the precise construction of complex molecules with defined three-dimensional structures.

The alkylation of the enolate of ethyl 4,4,4-trifluoroacetoacetate presents a classic case of regioselectivity, with the potential for either C-alkylation or O-alkylation. rsc.orgic.ac.uk The outcome of this reaction is highly dependent on the reaction conditions, such as the solvent and the nature of the alkylating agent. rsc.org Research has shown that in aprotic polar solvents, the ratio of O- versus C-alkylation products can be influenced by the reaction time, with a reversible O-alkylation process leading to the thermodynamically more stable C-alkylation product. rsc.org This control over regioselectivity is crucial for the synthesis of specifically substituted target molecules. nih.gov

In the realm of stereoselective synthesis, ethyl 4,4,4-trifluoroacetoacetate is a valuable starting material for producing enantiopure trifluoromethyl-functionalized products. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, it is used in the enantiopure synthesis of trifluoromethyl-β-amino acid derivatives and in the preparation of chiral CF3-oxazolidines, which are intermediates for synthesizing (S)- and (R)-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has also been achieved using derivatives of this compound. dntb.gov.ua

| Reaction Type | Key Aspect | Starting Material | Product Class | Reference |

| Alkylation | C- vs. O-alkylation | Ethyl 4,4,4-trifluoroacetoacetate | Alkylated β-ketoesters/Enol ethers | rsc.orgic.ac.uk |

| Asymmetric Synthesis | Enantioselective synthesis | Ethyl 4,4,4-trifluoroacetoacetate | Chiral trifluoromethyl-β-amino acids | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Asymmetric Synthesis | Enantioselective synthesis | Ethyl 4,4,4-trifluoroacetoacetate | Chiral trifluoromethyl-substituted cyclopropanes | dntb.gov.ua |

Introduction of Trifluoromethyl Groups into Organic Frameworks

The trifluoromethyl group is a highly sought-after moiety in medicinal and agricultural chemistry due to its ability to enhance properties such as metabolic stability and lipophilicity. researchgate.netbeilstein-journals.org this compound and its derivatives are excellent reagents for introducing this group into various organic frameworks, particularly heterocyclic systems. rsc.org

The cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with binucleophiles is a common and effective strategy for constructing trifluoromethylated heterocycles. researchgate.netresearchgate.net For example, its reaction with amidines can lead to the formation of 6-(trifluoromethyl)pyrimidines. researchgate.net Similarly, two-step syntheses starting from ethyl trifluoroacetate (B77799) have been developed to produce 2-(trifluoromethyl)indoles. rsc.org This approach allows for the direct incorporation of the trifluoromethyl group into the heterocyclic core, providing a straightforward route to these valuable compounds. rsc.org

Research Applications in Medicinal Chemistry and Agrochemicals

Design and Synthesis of Pharmaceutical Intermediates

As a reactive β-ketoacid, 4,4,4-Trifluoro-3-oxobutanoic acid is a versatile precursor for a variety of pharmaceutical intermediates. Its chemical structure provides a platform for constructing more complex molecular frameworks necessary for therapeutic activity.

This compound is a key starting material in the synthesis of the selective COX-2 inhibitor, Celecoxib. The synthesis typically begins with the ester of this compound, which undergoes a Claisen condensation with a methyl-substituted benzoyl derivative to form the intermediate 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione. This dione (B5365651) is the crucial component that reacts with 4-sulphonamidophenylhydrazine or its hydrochloride salt to form the pyrazole (B372694) ring system of Celecoxib. newdrugapprovals.org This cyclization reaction can result in a mixture of pyrazole regioisomers, making purification a critical step. nih.gov Various synthetic methods, including those using ionic liquids as catalysts or employing continuous flow chemistry, have been developed to improve the efficiency and regioselectivity of this condensation. nih.govamericanpharmaceuticalreview.comnih.gov

Table 1: Key Intermediates in Celecoxib Synthesis

| Intermediate Compound | Role in Synthesis |

|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Starting material for the trifluoromethyl-containing backbone. |

| 4,4,4-Trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione | Key β-dicarbonyl compound that undergoes cyclization. newdrugapprovals.org |

| 4-Sulphonamidophenylhydrazine | Reactant that forms the pyrazole ring with the dione. newdrugapprovals.org |

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. Its structure contains a β-amino acid moiety derived from a trifluorophenyl precursor. While many syntheses of Sitagliptin start from materials like 2,4,5-trifluorophenylacetic acid, some routes proceed through β-ketoester intermediates. newdrugapprovals.orgnih.gov For example, one patented process involves the synthesis of methyl 4-(2,4,5-trifluorophenyl)acetoacetate, a β-ketoester that is then asymmetrically hydrogenated to create the chiral alcohol precursor to the final β-amino acid. google.com Although this compound is a fundamental β-ketoacid, its direct role in the most widely cited industrial syntheses of Sitagliptin is not explicitly detailed, with other starting materials often being preferred. newdrugapprovals.orgnih.gov

Trifluoromethyl-substituted nicotinic acids are important intermediates for various pharmaceutical and agrochemical products. Esters of this compound are utilized in ring synthesis approaches to create these valuable heterocyclic compounds. researchgate.net In one method, a trifluoro-acetoacetic acid ester reacts with a diformylpropane equivalent to form a five-carbon chain intermediate. This intermediate is then cyclized in the presence of ammonia (B1221849) to yield the target 2-trifluoromethylnicotinic acid ester. researchgate.net This strategy provides a method for constructing the trifluoromethylated pyridine (B92270) ring system from acyclic precursors, offering an alternative to processes that start with pre-formed pyridine rings. researchgate.net

Development of Enzyme Inhibitors and Modulators

The strong electron-withdrawing nature of the trifluoromethyl group makes ketones derived from this compound potent inhibitors of serine hydrolases. The carbonyl carbon becomes highly electrophilic and susceptible to nucleophilic attack by the active site serine residue of these enzymes.

Derivatives of this compound have been identified as a new class of effective and selective inhibitors of carboxylesterase (CES). researchgate.net A series of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids were synthesized and studied for their inhibitory effects. These trifluoromethyl-containing acids were found to be potent CES inhibitors. researchgate.net In contrast, their non-fluorinated analogs did not exhibit the same inhibitory activity, highlighting the critical role of the CF₃ group. researchgate.net The high electrophilicity of the trifluoromethyl ketone facilitates the formation of a stable hemiacetal with the active site serine of the enzyme, leading to potent inhibition.

A significant finding in the study of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids is their high selectivity for carboxylesterase (CES) over structurally related cholinesterases. researchgate.net Research on their esterase profile demonstrated that these compounds effectively inhibit CES without significantly affecting acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). researchgate.net This selectivity is crucial for developing targeted therapeutic agents, as non-selective inhibition of cholinesterases can lead to undesirable side effects. The ability to selectively inhibit CES opens avenues for modulating the metabolism of ester-containing drugs without impacting the vital functions of the cholinergic system. researchgate.net

Table 2: Enzyme Inhibition Profile of 2-Arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic Acid Derivatives

| Enzyme | Inhibition Status | Significance |

|---|---|---|

| Carboxylesterase (CES) | Effective and potent inhibition. researchgate.net | Potential to modulate metabolism of ester-containing drugs. |

| Acetylcholinesterase (AChE) | Not substantially inhibited. researchgate.net | High selectivity, avoiding cholinergic side effects. |

| Butyrylcholinesterase (BChE) | Not substantially inhibited. researchgate.net | High selectivity, avoiding cholinergic side effects. |

Antioxidant Activity of Derivatives

The quest for novel antioxidant agents is a continuous effort in medicinal chemistry to combat oxidative stress-related diseases. While direct studies on the antioxidant activity of this compound are not extensively documented, research into structurally related fluorinated compounds suggests the potential for its derivatives to exhibit such properties. For instance, studies on phenethyl trifluoroacetate (B77799) esters have demonstrated their radical scavenging capabilities. nih.gov These findings hint at the possibility that the incorporation of the trifluoroacetyl group, a key feature of this compound, into various molecular scaffolds could lead to the development of new antioxidant compounds. The butenolide scaffold, which can be synthesized using trifluoromethylated building blocks, is found in natural products like vitamin C, renowned for its potent antioxidant properties. acs.org Further investigation into derivatives of this compound is warranted to fully explore their potential as antioxidants.

Application in Agrochemical Synthesis

The trifluoromethyl group is a crucial component in many modern agrochemicals due to its ability to enhance efficacy and stability. nih.gov this compound, and more specifically its activated form, 4,4,4-trifluoro-3-oxobutanoyl chloride, serves as a key intermediate in the synthesis of valuable agrochemical scaffolds.

Herbicides, e.g., Pyridine Carbothioate and Carbodithioate Herbicides

A significant application of this compound derivatives is in the synthesis of pyridine-based herbicides. Patent literature discloses a method for preparing 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-oxobutanoyl chloride. These pyridine derivatives are, in turn, precursors to a range of herbicidal compounds. nih.gov

Trifluoromethylpyridine (TFMP) containing agrochemicals are widely used for crop protection. acs.org Herbicides containing the TFMP moiety, such as those derived from 6-trifluoromethyl-substituted pyridines, have become increasingly important since 1990. nih.gov These herbicides often function as growth-regulator herbicides, mimicking plant hormones and leading to abnormal growth and eventual death of the target weeds. vt.edu While the direct synthesis of pyridine carbothioate and carbodithioate herbicides from this compound is not explicitly detailed in the available literature, the established pathway to 6-trifluoromethylpyridine-3-carboxylic acid derivatives provides a strong basis for their potential synthesis. The development of novel 2,3-dihydro ebi.ac.ukacs.orgthiazolo[4,5-b]pyridine scaffolds with herbicidal activity further underscores the importance of pyridine-based structures in this field. jst.go.jp

Development of Antiproliferative Agents

The search for new and effective anticancer drugs is a major focus of medicinal chemistry. The incorporation of trifluoromethyl groups into potential drug candidates is a well-established strategy to enhance their biological activity. beilstein-journals.org Derivatives of this compound, particularly trifluoromethyl ketones, are being actively investigated as potential antiproliferative agents.

Trifluoromethyl ketones (TFMKs) are known inhibitors of various enzymes, including serine and cysteine proteases, which can play a role in cancer progression. nih.govnih.gov The strong electrophilic nature of the carbonyl carbon in TFMKs allows for covalent interactions with active site residues of target enzymes. nih.gov Research on various trifluoromethyl ketone-containing compounds has demonstrated their potential as inhibitors of enzymes like the SARS-CoV 3CL protease. nih.gov

While direct studies on the antiproliferative activity of derivatives of this compound are still emerging, the broader research on trifluoromethyl ketones and other fluorinated β-keto esters provides a strong rationale for their investigation in this area. nih.govmdpi.com The synthesis of various antiproliferative esters and their evaluation against tumor cell lines highlights the ongoing efforts to develop new cancer therapies based on related structural motifs. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. The trifluoromethyl group of this compound plays a significant role in the structure-activity relationships (SAR) of its derivatives.

The introduction of a trifluoromethyl group can profoundly impact a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov SAR studies on various classes of compounds have highlighted the importance of fluorine substitution for optimizing biological activity. nih.gov For example, in the context of cannabinoid receptor ligands, fluorine substitution has been shown to have a significant effect on binding affinity. nih.gov

The trifluoromethyl ketone moiety itself is considered a key pharmacophore, a critical structural feature responsible for a molecule's biological activity. beilstein-journals.org It acts as a mimic of the tetrahedral transition-state intermediate in enzymatic reactions, leading to potent enzyme inhibition. nih.gov The identification of the trifluoromethyl group as a pharmacophore has been crucial in the design of potent inhibitors for various targets, including the glucocorticoid receptor. ebi.ac.uk The development of synthetic methods for creating chiral trifluoromethyl-containing amino acid derivatives further expands the possibilities for designing novel therapeutic agents with well-defined stereochemistry, which is often critical for potent and selective biological activity. mdpi.com

Catalytic Applications and Coordination Chemistry Research

Ligand Design and Metal Chelation

4,4,4-Trifluoro-3-oxobutanoic acid and its derivatives are valuable ligands in coordination chemistry due to the presence of the β-dicarbonyl group, which readily coordinates to metal ions. The trifluoromethyl group significantly influences the electronic properties of the ligand, enhancing the acidity of the enol form and impacting the stability and reactivity of the resulting metal complexes.

Coordination with Lanthanoid and Transition Metal Ions

The coordination of this compound and related fluorinated β-diketones with lanthanoid and transition metal ions has been a subject of extensive research. Lanthanide ions are hard acids and exhibit a high affinity for oxygen-donor ligands like β-diketonates. The large ionic radii of lanthanide ions lead to high coordination numbers, often ranging from 8 to 11. academie-sciences.fr The coordination environment is primarily determined by steric factors and the nature of the ligand. academie-sciences.fr

For instance, mixed-ligand chelate extraction studies of trivalent lanthanides such as Nd(III), Eu(III), and Lu(III) have been carried out using 4,4,4-trifluoro-1-phenyl-1,3-butanedione in the presence of neutral oxo-donors. nih.gov These studies demonstrate that the addition of a neutral donor enhances extraction efficiency and selectivity among the lanthanides. nih.gov The stability of these complexes generally increases with the decreasing ionic radius of the lanthanide ion. nih.gov The coordination chemistry of lanthanides with various ligands is crucial for applications in areas like luminescence and catalysis. rsc.orgnih.gov

The interaction between lanthanide ions and fluorinated ligands can also be influenced by fluorine-fluorine interactions, which can play a role in the supramolecular assembly of coordination polymers. rsc.org

| Metal Ion | Ligand System | Key Findings |

| Nd(III), Eu(III), Lu(III) | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione and neutral oxo-donors | Enhanced extraction efficiency and selectivity; stability increases with decreasing ionic radius. nih.gov |

| Lanthanide Ions (General) | β-Diketones | High coordination numbers (8-11) are common due to large ionic radii. academie-sciences.fr |

| Lanthanum (La³⁺) | Phosphoramide ligands | Forms a variety of heteroleptic, monometallic complexes. nih.gov |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. indexcopernicus.commdpi.com The choice of both the metal and the organic linker is critical in determining the structure and properties of the resulting framework. researchgate.net

While direct use of this compound in MOF synthesis is a specific area of research, the broader class of fluorinated carboxylate and β-diketonate ligands are employed to construct MOFs with unique properties. The introduction of fluorine atoms into the organic linkers can influence the framework's architecture, porosity, and functionality. For example, fluorinated linkers have been used to create luminescent MOFs for sensing applications. mdpi.com

The flexible coordination numbers of lanthanide ions, combined with the diverse binding modes of multidentate organic ligands, lead to a wide variety of coordination polymer structures. researchgate.net The inherent properties of both the metal ion and the organic ligand are crucial in designing MOFs and CPs with desired applications, such as gas adsorption, luminescence, and catalysis. mdpi.comresearchgate.net

Asymmetric Catalysis Utilizing Fluorine-Containing Ligands

Fluorine-containing ligands derived from precursors like this compound are of significant interest in asymmetric catalysis. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic and steric properties of a catalyst, leading to enhanced reactivity and enantioselectivity.

An example of the utility of fluorine's influence is seen in organocatalysis, where asymmetric Brønsted acid-assisted Lewis base catalysis has been developed for synthesizing enantiomerically pure trifluoromethylated dihydropyridazines. researchgate.net This reaction demonstrates high tolerance for various functional groups and produces good yields with excellent enantioselectivities. researchgate.net The presence of the trifluoromethyl group is a key factor in the success of this catalytic system. researchgate.net

The design of chiral fluorine-containing ligands is a burgeoning field, with the goal of developing highly efficient and selective catalysts for a wide range of asymmetric transformations. The unique properties imparted by fluorine make these ligands valuable tools for synthetic chemists.

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering profound insights into the chemical structure of 4,4,4-Trifluoro-3-oxobutanoic acid. By analyzing the spectra of different nuclei, such as proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F), a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in confirming the presence and connectivity of hydrogen atoms within the molecular structure. In this compound, the ¹H NMR spectrum is expected to show a singlet for the methylene (B1212753) protons (—CH₂—) adjacent to the carbonyl group and the carboxylic acid group. The acidic proton of the carboxyl group (—COOH) would typically appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

The hydrolysis of its ethyl ester precursor, ethyl 4,4,4-trifluoroacetoacetate, can be monitored using ¹H NMR. The disappearance of the characteristic signals of the ethyl group—a quartet for the —OCH₂— protons and a triplet for the —CH₃ protons—and the appearance of the signals for the free acid would confirm the conversion. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| —CH₂— | ~3.5-4.0 | Singlet (s) | 2H |

| —COOH | ~10-13 | Broad Singlet (br s) | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The spectrum is anticipated to display four signals corresponding to the trifluoromethyl carbon (—CF₃), the ketone carbonyl carbon (C=O), the methylene carbon (—CH₂—), and the carboxylic acid carbonyl carbon (—COOH).

The chemical shift of the trifluoromethyl carbon will be significantly influenced by the three attached fluorine atoms, appearing as a quartet due to ¹JCF coupling. The two carbonyl carbons will resonate at downfield shifts, characteristic of sp²-hybridized carbons in carbonyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| —C F₃ | ~115-125 | Quartet (q) |

| —C =O (Ketone) | ~185-195 | Singlet (s) |

| —C H₂— | ~40-50 | Singlet (s) |

| —C OOH | ~165-175 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

Fluorine (¹⁹F) NMR for Fluorine Environment and Mechanistic Tracking

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the trifluoromethyl ketone moiety. rsc.org

The wide chemical shift range of ¹⁹F NMR makes it particularly useful for distinguishing between different fluorine environments and for tracking reactions involving fluorinated species. azom.com For instance, the chemical shift of the CF₃ group in this compound would be distinct from that of its ester or other derivatives, allowing for precise monitoring of chemical transformations. dovepress.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| —CF₃ | ~ -75 to -80 | Singlet (s) |

Note: Predicted values are relative to a standard (e.g., CFCl₃) and may vary based on the solvent and other experimental parameters.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of this compound and for obtaining information about its structure through fragmentation analysis. nih.gov

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, although it may be weak or absent for some molecules. More prominently, a series of fragment ions are observed, which provide a "fingerprint" of the molecule's structure.

For this compound, characteristic fragmentation patterns would likely involve the loss of small, stable molecules or radicals such as H₂O, CO, COOH, and CF₃. The analysis of these fragments helps to piece together the original structure of the molecule.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Possible Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 111 | [M - COOH]⁺ |

| 87 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Note: The relative intensities of these peaks will depend on the stability of the respective ions.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chemazone.com This technique is highly effective for confirming the identity and assessing the purity of this compound in a sample mixture. bldpharm.com

The liquid chromatography step separates the target compound from impurities based on its physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer, which provides a mass spectrum of the separated components. By selecting for the specific mass-to-charge ratio of the protonated or deprotonated molecular ion of this compound, its presence can be confirmed with high selectivity and sensitivity. This is particularly useful for analyzing complex matrices. nih.govmdpi.comphenomenex.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the substance, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms, their bond lengths, bond angles, and torsional angles can be determined with high precision. nih.govwordpress.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure in the solid state. It would reveal the conformation of the butanoic acid chain, the planarity of the carboxylic acid group, and the geometry of the trifluoromethyl and keto groups. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid proton and the keto oxygen, which dictate how the molecules pack together to form the crystal lattice. nih.gov

While a publicly available crystal structure for this compound is not currently reported, the determination would involve three main steps:

Deducing the shape and size of the unit cell from the angular positions of the diffraction peaks. khwarizmi.org

Calculating the number of molecules in the unit cell from its volume and the measured density of the crystal. khwarizmi.org

Determining the atomic positions from the relative intensities of the diffraction peaks. khwarizmi.org

The resulting data would be presented in a standardized crystallographic information file (CIF), containing key parameters such as those listed in the hypothetical table below.

Table 1. Representative Crystallographic Data for a Small Organic Molecule.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C4H3F3O3 |

| Formula Weight | The molar mass of the compound. | 156.06 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.8 Å, b = 10.2 Å, c = 9.5 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 558 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The theoretical density based on the crystal structure. | 1.85 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of this compound. bldpharm.com Given the compound's polarity and acidic nature, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile. An acid modifier like trifluoroacetic acid or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak. Detection is commonly achieved using a UV detector, as the ketone chromophore absorbs UV light.

Table 2. Typical HPLC Parameters for Analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or 265 nm |

| Injection Volume | 5 µL |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the hot injector. To overcome this, a derivatization step is typically performed to convert the carboxylic acid into a more volatile ester, such as the methyl or ethyl ester. aocs.org For example, reacting the acid with ethanol (B145695) in the presence of an acid catalyst yields Ethyl 4,4,4-trifluoro-3-oxobutanoate. nist.gov This derivative is significantly more volatile and thermally stable, making it well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com

Table 3. Typical GC Parameters for Analysis of Ethyl 4,4,4-trifluoro-3-oxobutanoate.

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. For this compound, a UPLC method would offer a more rapid and efficient assessment of purity compared to traditional HPLC. bldpharm.com The conditions are analogous to HPLC but with adjusted flow rates and gradients to take advantage of the smaller particle size. This technique is particularly valuable for high-throughput analysis in research and manufacturing environments.

Table 4. Typical UPLC Parameters for Analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | 5% B to 95% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV-PDA (Photodiode Array) or MS |

| Injection Volume | 1 µL |

UV-Vis Spectroscopy and Other Optical Methods

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for quantitative analysis and for providing information about conjugated electronic systems within a molecule.

This compound contains a ketone (C=O) group, which is a chromophore that absorbs UV light. More importantly, as a β-keto acid, it can exist in equilibrium with its enol tautomer. The enol form possesses a conjugated π-system (HO-C=C-C=O), which results in a strong UV absorption band (a π → π* transition) at a longer wavelength than the simple ketone (an n → π* transition). The position and intensity of the absorption maximum (λmax) can be influenced by the solvent, as different solvents can shift the keto-enol equilibrium. The absorption is expected to be in the 240-280 nm range, typical for the enol form of β-dicarbonyl compounds.

Table 5. Expected UV-Vis Spectral Properties for this compound.

| Parameter | Description | Expected Value |

|---|---|---|

| Chromophore | The part of the molecule responsible for light absorption. | Ketone (C=O) and Conjugated Enol (C=C-C=O) |

| λmax (n → π) | Wavelength of maximum absorption for the keto tautomer's forbidden transition. | ~280-300 nm (Weak) |

| λmax (π → π) | Wavelength of maximum absorption for the enol tautomer's allowed transition. | ~245-275 nm (Strong) |

| Solvent | The medium in which the spectrum is measured (e.g., ethanol, water). | Ethanol |

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

No specific molecular docking studies featuring 4,4,4-Trifluoro-3-oxobutanoic acid as a ligand have been reported in the scientific literature. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies could provide valuable insights into its potential interactions with biological targets such as enzymes, which is a critical step in drug discovery and design.

Mechanistic Pathway Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is another area that remains uninvestigated. While the reactivity of its ethyl ester has been explored experimentally, computational studies could provide detailed, step-by-step energetic profiles of reaction pathways. researchgate.net This would allow for a more profound understanding of the transition states and intermediates involved, offering predictive power for designing new synthetic routes.

Linear Free Energy Relationships (LFER) and Hammett Studies

A search of the available literature indicates that no Linear Free Energy Relationships (LFER) or Hammett studies have been conducted for this compound or its derivatives. These studies are instrumental in quantifying the effect of substituents on the reactivity of a molecule, providing a deeper understanding of its electronic effects. The application of these methods would be highly valuable in predicting the reactivity of a range of substituted analogs.

Prediction of Molecular Properties and Reactivity

While general predictive models for physicochemical properties of chemicals exist, specific and detailed computational predictions of the molecular properties and reactivity of this compound are not available. nih.govhabitablefuture.org In silico prediction of properties such as pKa, lipophilicity, and various reactivity descriptors would be highly beneficial for a wide range of applications, from chemical synthesis to environmental fate assessment.

Future Research Directions and Perspectives

Innovations in Green Chemistry for Synthesis of 4,4,4-Trifluoro-3-oxobutanoic Acid

Future research will likely prioritize the development of more environmentally benign and sustainable methods for synthesizing this compound. Current synthetic routes can sometimes involve hazardous materials and complex procedures. Innovations in green chemistry will aim to mitigate these issues. For instance, research into alternative preparation methods for related trifluorinated compounds has shown promise in creating simpler, safer, and more easily industrialized processes by avoiding highly toxic and dangerous solvents. google.comgoogle.com These methods often result in a higher yield and more stable product quality, while also reducing the production of large amounts of waste acid water. google.com Future efforts could adapt these principles to the synthesis of this compound, focusing on the use of cheaper, readily available raw materials and reaction conditions that are less harmful to the environment. google.com

Expansion of Applications in Drug Discovery beyond Current Scope

The introduction of fluorine atoms into organic molecules is a significant strategy in the development of new pharmaceuticals. chemenu.com Fluorinated compounds often exhibit improved metabolic stability, cell membrane permeability, and bioavailability. chemenu.com These enhanced properties make this compound a valuable building block for new therapeutic agents.

Future research is expected to expand its application in drug discovery, targeting a wide range of diseases. The trifluoromethyl group is a key component in the development of new anticancer, antitumor, antiviral, and anti-inflammatory drugs, as well as drugs for the central nervous system. chemenu.com A recent study on derivatives, such as 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, found them to be effective and selective inhibitors of carboxylesterase (CES) without significantly affecting other cholinesterases. nih.gov This selectivity is crucial for developing drugs with fewer side effects. These compounds also demonstrated high radical-scavenging activity. nih.gov These findings open up new avenues for designing novel therapeutics based on the this compound scaffold.

Novel Catalyst Development and Asymmetric Synthetic Methodologies

The development of novel catalysts and asymmetric synthetic methods is crucial for producing enantiomerically pure forms of this compound derivatives, which is often a requirement for pharmaceutical applications. A practical asymmetric synthetic route has been described for the related compound 4,4,4-trifluoro-3-hydroxybutyrate, which utilizes heterochiral crystallization and a subsequent Baeyer-Villiger oxidation reaction. nih.gov

Future research will likely focus on creating new catalytic systems that can achieve high enantioselectivity under mild conditions. This includes the exploration of Lewis acids, which have been used in the synthesis of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids. nih.gov The development of more efficient and selective catalysts will be essential for the cost-effective production of chiral fluorinated building blocks for the pharmaceutical and agrochemical industries.

Exploration of New Materials Science Applications

While the primary focus of this compound has been in pharmaceuticals and as a synthetic intermediate, its unique properties due to the trifluoromethyl group suggest potential applications in materials science. A related compound, 4,4,4-Trifluorobutyric acid, is used as a raw material in the synthesis of dyestuffs. fishersci.com

Future research could explore the incorporation of the this compound moiety into polymers and other materials to impart specific properties such as thermal stability, chemical resistance, and altered electronic characteristics. The high electronegativity of fluorine can influence the surface properties of materials, potentially leading to the development of new hydrophobic or oleophobic coatings. Further investigation is needed to fully realize the potential of this compound in creating novel materials with advanced functionalities.

Advanced Spectroscopic and In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic protocols and designing new applications. Advanced spectroscopic techniques are critical for these investigations. For example, infrared (IR) spectroscopy data is available for the related ethyl ester, providing insights into its molecular structure. nist.govnist.gov Furthermore, nuclear magnetic resonance (NMR) has been used to characterize the structure of similar compounds, such as 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid. google.com

Future research should employ in situ spectroscopic methods to monitor reactions in real-time. This would allow for the direct observation of transient intermediates and provide detailed mechanistic information. Such studies would facilitate a more rational approach to reaction optimization and catalyst design, ultimately leading to more efficient and selective chemical transformations.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Q & A

Q. Key Considerations :

- The Claisen method is preferred for scalability, but requires precise temperature control (BP: 129–130°C for intermediates) to avoid side reactions.

- Acid chloride intermediates necessitate anhydrous conditions and inert gas protection due to moisture sensitivity .

Basic: How should researchers purify and characterize this compound?

Answer:

Purification :

Q. Characterization :

- NMR : The trifluoromethyl group exhibits a distinct NMR signal at ~-75 ppm (quartet, J = 10–12 Hz). NMR shows the α-proton to the ketone as a triplet (δ 3.5–4.0 ppm) .

- IR : Strong absorbance at ~1730 cm (C=O stretch) and 1275–1170 cm (C-F stretches) .

Advanced: What methods enable enantiomeric resolution of 4,4,4-trifluoro-3-hydroxybutanoic acid derivatives?

Answer:

Two methodologies are widely used:

- Diastereomeric Salt Formation : React the racemic acid with (R)-1-phenylethylamine to form diastereomeric salts, separable via fractional crystallization. Optical rotations ([α] = ±15.1°) confirm enantiopurity .